molecular formula C10H18O B14304338 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 112269-96-2

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol

Cat. No.: B14304338
CAS No.: 112269-96-2
M. Wt: 154.25 g/mol
InChI Key: KSPSVURZSKMTGX-UHFFFAOYSA-N
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Description

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is a bicyclic alcohol with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system. It is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol typically involves the reaction of α-pinene with specific reagents. One common method includes the use of palladium(II) acetylacetonate and copper(II) chloride in 1,2-dimethoxyethane under an oxygen atmosphere . The reaction is carried out at 80°C for an extended period, followed by purification through flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and purification, such as distillation and crystallization, are likely employed to obtain the compound in pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its reactivity and interactions with other molecules.

Properties

CAS No.

112269-96-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)5-4-6-9(3)7-10(8,9)11/h11H,4-7H2,1-3H3

InChI Key

KSPSVURZSKMTGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1(C2)O)C)C

Origin of Product

United States

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